6-Methoxy-2-methylpyridine-3-carboxylic acid

Übersicht

Beschreibung

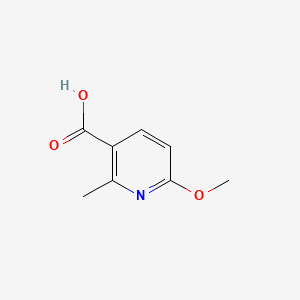

6-Methoxy-2-methylpyridine-3-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-methylpyridine with methanol in the presence of a strong acid catalyst to introduce the methoxy group. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize robust catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxy-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 6-methoxy-2-methylpyridine-3-carboxylic acid exhibit antimicrobial properties. For instance, compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate that modifications to the pyridine ring can enhance activity against resistant strains, suggesting a pathway for developing new antibiotics .

Anticancer Properties

The compound has also shown promise in anticancer research. For example, derivatives of pyridine carboxylic acids are being explored for their ability to inhibit cancer cell proliferation through mechanisms that involve the modulation of metabolic pathways and apoptosis induction . Specific case studies have reported the synthesis of analogs that demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Agricultural Applications

Herbicide Development

this compound has been investigated as a potential herbicide. Its structural features allow it to interact with plant metabolic pathways, leading to growth inhibition in certain weed species. Preliminary studies have shown effective weed control in controlled environments, suggesting that further development could lead to commercially viable herbicides .

Pesticidal Activity

In addition to herbicidal properties, this compound has been assessed for its pesticidal activity. Research indicates that it can act against specific insect pests, providing an alternative to conventional chemical pesticides. The mechanism involves disruption of the insect nervous system, which is a promising avenue for developing environmentally friendly pest control agents .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. The research involved synthesizing multiple analogs and testing them in vitro, demonstrating enhanced efficacy compared to existing treatments .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified pyridine carboxylic acids. The study utilized a series of in vitro assays to evaluate the cytotoxic effects on human cancer cell lines, revealing that certain derivatives could induce cell cycle arrest and apoptosis through specific signaling pathways .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Methylpyridine-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

6-Methoxypyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its interaction with molecular targets.

3-Methylpyridine-2-carboxylic acid: The position of the methyl and carboxylic acid groups is swapped, leading to distinct properties.

Uniqueness: 6-Methoxy-2-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

6-Methoxy-2-methylpyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H11NO3, features a methoxy group at the 6th position and a carboxylic acid group at the 3rd position of the pyridine ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can modulate physiological responses.

- Receptor Interaction : It binds to receptors that mediate cellular signaling, influencing processes such as inflammation and cell proliferation.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation in vitro and in vivo by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Induces apoptosis in cancer cell lines and inhibits tumor growth.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

- Anti-inflammatory Mechanism : In a model of acute inflammation, treatment with this compound reduced edema significantly compared to control groups, indicating its utility in inflammatory diseases.

- Cancer Research : Research involving human breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, marking it as a promising candidate for cancer therapy.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various preclinical studies:

- Acute Toxicity : Low toxicity was observed at therapeutic doses; however, high doses led to liver and kidney dysfunction.

- Mutagenicity Studies : Preliminary tests indicate that the compound may exhibit mutagenic properties at elevated concentrations, necessitating further investigation into its long-term safety.

Eigenschaften

IUPAC Name |

6-methoxy-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJDKDPPYPBOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694171 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-71-0 | |

| Record name | 6-Methoxy-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.